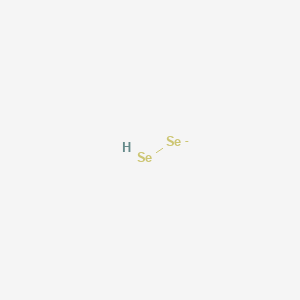

Diselanide

Description

Properties

Molecular Formula |

HSe2- |

|---|---|

Molecular Weight |

158.9 g/mol |

InChI |

InChI=1S/H2Se2/c1-2/h1-2H/p-1 |

InChI Key |

AVJWYAUVPWRPJX-UHFFFAOYSA-M |

Canonical SMILES |

[SeH][Se-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diselanide Compounds

Strategic Approaches to Diselanide Bond Formation

The formation of the robust Se-Se bond can be achieved through various strategic approaches, often involving the coupling of selenium-containing precursors. These methods are designed to control the selectivity and yield of the desired diselanide products.

Oxidative Coupling Methodologies for Diselanide Synthesis

Oxidative coupling is a prevalent strategy for constructing diselanide bonds, typically involving the oxidation of selenols (R-SeH) or their corresponding anions (R-Se⁻). This process facilitates the formation of a new Se-Se bond through the removal of hydrogen atoms or electrons. Visible-light-induced oxidative coupling has been demonstrated, such as the reaction of vinylarenes with diselenides, leading to the formation of α-aryl and α-alkyl selenomethyl ketones. rsc.org This highlights the role of diselenides as reactants in oxidative coupling processes. While primarily discussed for disulfide synthesis, the aerobic oxidation of thiols catalyzed by organodiselenides illustrates the involvement of diselenide species in oxidative transformations that forge chalcogen-chalcogen bonds. organic-chemistry.org

Reductive Elimination Pathways in Diselanide Formation

Reductive elimination is a fundamental organometallic reaction where two ligands on a metal center couple to form a new bond, accompanied by a decrease in the metal's oxidation state. numberanalytics.comwikipedia.org This process is the reverse of oxidative addition. wikipedia.org While commonly associated with the formation of C-C, C-H, or C-halogen bonds, reductive elimination can also be relevant to chalcogen-chalcogen bond formation or cleavage. Uranium-mediated oxidative addition/reductive elimination has been shown to involve the cleavage of E-E bonds, where E can be sulfur, selenium, or tellurium, suggesting the potential for the reverse process (reductive elimination) to form such bonds, including Se-Se bonds. rsc.org

Ligand Exchange and Transchalcogenation Strategies

Ligand exchange methodologies involve the replacement of existing ligands on a metal center or nanoparticle with other species. This approach has been applied to metal and metal chalcogenide nanoparticles. nsf.govresearchgate.netacs.orgresearchgate.net The reaction of gold clusters with diselenide through a ligand-exchange approach has been reported, indicating the utility of this strategy in incorporating diselenide units into more complex structures. scite.ai Transchalcogenation, a related strategy, involves the exchange of chalcogen atoms or groups. This has been demonstrated in the context of converting films of metal organochalcogenides by heating them in an atmosphere containing a diaryl dichalcogenide, such as diphenyl diselenide. google.com Disodium diselenide (Na₂Se₂) can also act as an anion exchange precursor and a chalcogenide ligand in the synthesis of colloidal nanocrystals. researchgate.net

Photochemical and Electrochemical Synthetic Routes

Photochemical methods utilize light energy to drive chemical transformations. Visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes and alkynes represents a photochemical approach where dichalcogenides, including diselenides, act as stable radical reagents. nih.gov The energy of the Se-Se bond can be harnessed through photoexcitation to generate selenium radicals, which participate in subsequent reactions. nih.gov Electrochemical synthesis employs electrical energy to induce chemical reactions. youtube.comyoutube.com While examples often focus on other bond formations, electrochemical methods offer a route to generate reactive intermediates or control redox processes relevant to diselenide synthesis. The oxidation potential of diphenyl diselenide has been studied in electrochemical analysis. cardiff.ac.uk Electrochemical methods have been explored for the selenenylation of alkenes. cardiff.ac.uk

Catalytic Approaches in Diselanide Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and reduced waste by utilizing a catalyst to facilitate the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-heteroatom bonds, including carbon-selenium (C-Se) bonds. These methods often utilize diselenides as a source of the organoselenium moiety. Various transition metals, such as copper, palladium, nickel, and iron, have been successfully employed as catalysts in these transformations. benthamdirect.commangalkotegovtcollege.orgrsc.orgthieme-connect.comresearchgate.net

Copper-catalyzed reactions are frequently used for the synthesis of organoselenides from aryl halides and diselenides. For instance, CuO nanopowder has been reported as a recyclable catalyst for the C-Se cross-coupling of terminal alkynes with diorganyl diselenides to yield alkynyl selenides. rsc.org This reaction typically involves a base like K₂CO₃ in a solvent such as DMSO. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, can also be adapted for C-Se bond formation. While often used for C-C coupling, the principles extend to incorporating selenium via appropriate organoselenium reagents, which can be derived from diselenides. thieme-connect.com

More recently, sustainable and cost-effective transition metals like nickel and cobalt have gained traction in C-Se cross-coupling. A Ni-catalyzed C-Se cross-coupling, often with a copper co-catalyst like CuI, has been developed for synthesizing substituted diaryl selenides from aryl halides and diaryl diselenides. researchgate.net Cobalt salts, such as Co(acac)₂, have also been explored as catalysts for Se-arylations with diaryl diselenides under microwave irradiation, utilizing CuI as a co-catalyst and KOH as a reductant in NMP. researchgate.net

These transition metal-catalyzed approaches offer advantages such as milder reaction conditions and broader substrate scope compared to traditional methods for C-Se bond formation.

Green Chemistry Principles in Diselenide Production

The application of green chemistry principles in the synthesis of diselenide compounds aims to minimize the environmental impact of these processes. This involves strategies such as using environmentally benign solvents or solvent-free conditions, employing catalysts that are less toxic and recyclable, and designing reactions with high atom economy. researchgate.netresearchgate.netmdpi.comumn.edu

Traditional methods for preparing organic diselenides, such as the reaction of alkali metal diselenides with electrophiles or the oxidation of selenols, can sometimes involve harsh conditions or toxic reagents. rsc.orgtandfonline.comchemistryviews.org Green chemistry approaches seek to overcome these limitations.

One approach involves the use of elemental selenium as a starting material, which is then reduced in situ to generate the diselenide species. For example, a method for synthesizing organic diselenides from organic halides involves the reaction of elemental selenium with carbon monoxide and water under atmospheric pressure in the presence of sodium hydroxide. tandfonline.com This method avoids the handling of highly toxic hydrogen selenide (B1212193) gas. tandfonline.comrsc.org

Metal-organic frameworks (MOFs) have also been investigated as efficient and recyclable catalysts for the synthesis of organic dichalcogenides, including diselenides, from aryl halides and elemental selenium in green solvents like polyethylene (B3416737) glycols (PEGs). rsc.org This one-pot method offers good to excellent yields and relatively short reaction times. rsc.org

Electrochemical methods are another avenue for greener diselenide synthesis, potentially avoiding the use of strong chemical oxidants or reductants. researchgate.netresearchgate.net

The integration of green chemistry principles into diselenide synthesis aligns with the broader goal of developing sustainable chemical processes. mdpi.comsigmaaldrich.com

Chemo-, Regio-, and Stereoselective Syntheses of Substituted Diselenides

Achieving selectivity in organic synthesis is crucial for the efficient and controlled construction of complex molecules. In the context of substituted diselenides, chemoselectivity refers to the selective reaction at one functional group over others, regioselectivity concerns the preferential formation of one constitutional isomer, and stereoselectivity relates to the selective formation of one stereoisomer (diastereomer or enantiomer). masterorganicchemistry.comethz.chyoutube.com

The synthesis of substituted diselenides often involves the formation of C-Se bonds. Controlling the site of C-Se bond formation (regioselectivity) and the spatial arrangement of substituents around a stereogenic center (stereoselectivity) are significant challenges.

Recent research has focused on developing methods that exhibit high levels of selectivity. For instance, electrochemically facilitated selenylation cascades have been reported for the chemo- and regioselective synthesis of gem-diselenides from α-keto sulfoxonium ylides and diselenides. researchgate.net These metal-free conditions offer broad functional group tolerance. researchgate.net

Stereoselective approaches to diselenide synthesis are particularly important when dealing with chiral molecules. While the provided search results did not yield specific examples of diselenide synthesis with high enantioselectivity, the broader field of organoselenium chemistry is actively exploring asymmetric synthesis. Methods involving chiral catalysts or auxiliaries are typically employed to induce stereoselectivity in reactions forming C-Se bonds. ethz.ch

For example, the selenation of ynamides can be influenced by catalysts to achieve regio- and stereoselectivity in the resulting organoselenium compounds. researchgate.net Although these examples might focus on selenides rather than diselenides directly, the principles of controlling selectivity are relevant to the synthesis of substituted diselenides as well.

Developing highly selective methods for diselenide synthesis is essential for their application in areas like medicinal chemistry and materials science, where precise molecular structures are often required.

Atom Transfer Radical Polymerization (ATRP) for Diselenide-Containing Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. sigmaaldrich.comspringernature.commdpi.com Diselenide units can be incorporated into polymers synthesized by ATRP, either within the polymer backbone or as end-groups, to impart unique properties, particularly responsiveness to redox stimuli. nih.govresearchgate.net

Polymers containing diselenide bonds are of interest due to the reversible cleavage and formation of the Se-Se bond under reducing and oxidizing conditions, respectively. This redox-responsive behavior makes them suitable for applications such as drug delivery systems, self-healing materials, and sensors. mdpi.comnih.govresearchgate.net

Diselenide-containing polymers can be synthesized by incorporating monomers containing diselenide groups into the ATRP process or by post-polymerization modification of polymers prepared by ATRP. nih.govresearchgate.net ATRP provides a flexible route to control the structure of these polymers, allowing for various architectures. nih.gov

Research has shown that polymers prepared through reversible-deactivation radical polymerization techniques like ATRP can serve as precursors for the facile synthesis of diselenide-containing polymers. researchgate.net Different polymer precursors, including polystyrene and poly(acrylate), have been successfully used, demonstrating the versatility of this approach. researchgate.net

The ability of ATRP to control polymer chain length and architecture is advantageous for creating well-defined diselenide-containing polymers with tailored properties. sigmaaldrich.comspringernature.com

Diselenide-Selenoester Ligation for Macromolecule Synthesis

Diselenide-selenoester ligation (DSL) is a powerful chemoselective peptide ligation technique used for the chemical synthesis of proteins and other macromolecules. researchgate.netspringernature.comnih.govspringernature.com This method allows for the rapid and efficient coupling of peptide fragments to generate larger protein structures, including those with post-translational modifications. researchgate.netspringernature.comnih.gov

The DSL reaction typically involves the reaction between a peptide fragment bearing an N-terminal selenocysteine (B57510) (Sec) residue (often in its oxidized diselenide form, selenocystine) and another peptide fragment with a C-terminal selenoester. researchgate.netspringernature.comspringernature.com A key advantage of DSL is that it often proceeds in an additive-free manner. researchgate.netspringernature.comspringernature.com

Following the ligation, the resulting selenocysteine residue at the ligation site can be chemoselectively deselenized to yield a native peptide bond, or modified to other amino acids like alanine (B10760859) or serine, further enhancing the versatility of the method. researchgate.netspringernature.com

DSL has been successfully applied to the synthesis of complex protein targets. Examples include the total chemical synthesis of the collagenous domain of adiponectin and the rapid preparation of tick-derived thrombin-inhibiting proteins. researchgate.net

The method is compatible with standard solid-phase peptide synthesis (SPPS) protocols for preparing the necessary peptide fragments. researchgate.netspringernature.com DSL offers advantages over other ligation methods, particularly its speed and efficiency, even at sterically hindered or deactivated sites. researchgate.netspringernature.com This makes it a valuable tool for generating synthetic protein libraries and accessing proteins that are difficult to synthesize by other means. researchgate.net

DSL has also been extended beyond protein synthesis to the generation of oligonucleotide conjugates, demonstrating its broader applicability in macromolecule synthesis. rsc.org

Structural Elucidation and Conformational Analysis of Diselanide Architectures

Advanced Spectroscopic Techniques for Diselanide Characterization

Spectroscopy provides invaluable insights into the bonding, functional groups, and electronic transitions within diselanide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Diselanide Structural Analysis (e.g., 77Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 77Se NMR, is a powerful tool for the structural characterization of diselanides. 77Se is an NMR-active nucleus with a natural abundance of 7.63%. researchgate.net 77Se NMR chemical shifts are highly sensitive to the electronic environment of the selenium atom and can provide information about the nature of the Se-Se bond and the substituents attached to the selenium atoms. Studies have utilized 77Se high-resolution solid-state NMR spectroscopy to investigate the structural properties of organophosphorus diselenides, calculating the principal elements of the 77Se effective dipolar/chemical shift tensor to understand the distortion of the selenium environment. nih.gov The 77Se CP/MAS experiments have been used to determine the space group of crystals by counting the number of crystallographically unique selenium centers in the unit cell. nih.gov Solvent effects on 77Se NMR chemical shifts of diphenyl diselenides have also been evaluated, showing that while solvent polarity has an effect, temperature and concentration play a minor role in the precise values. rsc.org, rsc.org 77Se NMR spectroscopy can also be used to monitor chemical reactions involving diselenides and identify intermediates and byproducts. researchgate.net The synthesis of symmetrical monoselenides and diselenides has been confirmed by 77Se NMR, among other techniques. researchgate.net

Vibrational Spectroscopic Methodologies (IR, Raman) for Diselanide Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for characterizing the specific bond vibrations within diselanide molecules, particularly the Se-Se and C-Se stretching modes. These techniques provide complementary information due to their different selection rules; IR active vibrations require a change in dipole moment, while Raman active vibrations require a change in polarizability. mt.com, edinst.com

Raman spectroscopy is particularly useful for identifying the Se-Se stretching vibration, which typically appears as an intense band in the lower frequency region of the spectrum. For instance, the Se-Se stretching vibration in bis(2-aminophenyl) diselenide was observed at 286 cm-1 in the Raman spectrum. researchgate.net Another study reported the Se-Se stretching vibration at 253 cm-1 for diselenide-linked polyethylene (B3416737) glycol. researchgate.net C-Se stretching vibrations are also identifiable by Raman and IR spectroscopy. researchgate.net

IR spectroscopy provides a "fingerprint region" of the spectrum characteristic of the bonding of atoms and is sensitive to functional groups with strong dipoles. mt.com Both IR and Raman spectroscopy have been used to study the vibrational properties and conformational equilibrium of compounds like diacetyl diselenide, with theoretical calculations supporting the experimental findings. researchgate.net

Vibrational spectroscopy is also applied to characterize the crystal lattice structure of diselenide-containing materials, such as transition metal diselenides like PtSe2 and WSe2. mdpi.com, sapub.org, arxiv.org Raman spectroscopy, in particular, is widely used for 2D materials like PtSe2, with characteristic Raman-active modes (A1g and Eg) providing information about in-plane and out-of-plane atomic motions and exhibiting dependence on film thickness. mdpi.com, arxiv.org

Electronic Spectroscopic Investigations (UV-Vis, XPS, PL) of Diselanide Chromophores

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis), X-ray Photoelectron Spectroscopy (XPS), and Photoluminescence (PL), are employed to investigate the electronic structure, transitions, and optical properties of diselanide compounds, particularly those containing chromophores.

UV-Vis spectroscopy is used to detect the presence of chromophores and analyze electronic transitions, providing information about the absorption characteristics of the molecule. pg.edu.pl, slideshare.net The absorption of UV-Vis light promotes electrons from the ground state to higher electronic states, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pg.edu.pl UV-Vis spectroscopy has been used in studies to characterize diselenide-containing compounds and investigate their molecular recognition capabilities. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms in a material. mdpi.com, researchgate.net XPS analysis of transition metal diselenides like PtSe2 has been used to confirm stoichiometry and assess chemical composition, identifying the presence of different chemical states for selenium and the metal. mdpi.com, arxiv.org XPS can also probe the electron density of the valence band. researchgate.net

Photoluminescence (PL) spectroscopy is a characterization method that provides information on the electronic structure and optical properties of materials by measuring the light emitted after excitation. acs.org, researchgate.net PL spectroscopy has been used to characterize the optical properties of diselenide-containing nanostructures, such as CuInSe2 nanorods. acs.org

X-ray Crystallographic and Electron Diffraction Studies on Diselanide Compounds

Single-crystal X-ray diffraction is a primary method for obtaining detailed structural information, including the conformation of the diselenide bond (Se-Se dihedral angle). The Se-Se bond length in diselenides typically ranges between 2.30–2.35 Å. X-ray diffraction studies have been used to determine the crystal structure of various diselenide compounds, revealing details such as space groups and unit cell parameters. nih.gov, mdpi.com For example, the crystal structure of bis(diisopropoxyphosphorothioyl) diselenide was determined to be triclinic with space group P1. nih.gov Single-crystal X-ray diffraction has also confirmed the structure of diselenide and selenide (B1212193) compounds and revealed the formation of centrosymmetric dimers through hydrogen bonding in some cases. researchgate.net Studies on crowded diselenides have used X-ray crystallography to determine abnormal obtuse dihedral angles resulting from steric crowding. cdnsciencepub.com

Electron diffraction is another technique used to study the structural properties of crystalline materials, particularly useful for thin films and powders where obtaining large single crystals is challenging. ebsco.com Electron diffraction studies, often in conjunction with X-ray diffraction, can reveal subtle structural modifications and provide insights into the local structure. msu.edu An electron diffraction investigation of dimethyl diselenide in the vapor phase determined precise bond lengths, angles, and a stable skew conformation with a dihedral angle of 87.5 ± 4°. aip.org

Theoretical and Computational Approaches to Diselanide Conformation and Tautomerism

Theoretical and computational methods play a vital role in understanding the conformational preferences, energy landscapes, and potential tautomerism of diselanide compounds, complementing experimental observations.

Density Functional Theory (DFT) Calculations for Diselanide Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure and properties of molecules and materials, including diselanides. wikipedia.org, mpg.de, scispace.com DFT calculations can predict molecular geometries, electronic structures, vibrational frequencies, and relative energies of different conformers or tautomers. rsc.org, numberanalytics.com, researchgate.net, frontiersin.org

DFT has been applied to study the conformational properties of diselanides, such as diacetyl diselenide, predicting stable rotamers and rationalizing their stability based on donor-acceptor interactions. researchgate.net DFT calculations are also used to assess the structural, electronic, and optical properties of diselenide-containing materials like lanthanum diselenide (LaSe2) and transition metal diselenides, helping to understand their potential applications. rsc.org, mdpi.com Various DFT functionals are trialled to find the most suitable method for describing different properties, with hybrid DFT functionals often used for electronic structure and optical properties to avoid underestimation of band gaps. rsc.org

Computational studies using DFT methods have also been employed to investigate tautomerism in systems containing selenium, examining the relative stabilities of different tautomeric forms and the energy barriers for interconversion. researchgate.net DFT calculations can predict tautomeric equilibria and provide insights into the underlying mechanisms. numberanalytics.com

Table 1: Spectroscopic and Diffraction Techniques Applied to Diselanide Characterization

| Technique | Information Provided | Relevant Diselanide Properties | Cited Sources |

| Spectroscopy | |||

| 77Se NMR | Chemical environment of Se, structural properties, crystallographically unique centers | Bonding, substituent effects, crystal structure (in solid-state NMR) | nih.gov, rsc.org, rsc.org, researchgate.net |

| IR Spectroscopy | Vibrational modes, functional groups | Bond characterization (Se-Se, C-Se), molecular fingerprint | researchgate.net, researchgate.net, researchgate.net, mt.com, edinst.com |

| Raman Spectroscopy | Vibrational modes, crystal lattice structure | Bond characterization (Se-Se, C-Se), molecular fingerprint, crystallinity, film thickness dependence | mdpi.com, thermofisher.com, researchgate.net, arxiv.org, researchgate.net, acs.org, researchgate.net, mt.com, edinst.com |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | Electronic structure, optical absorption properties | , researchgate.net, acs.org, aiu.edu.eg, researchgate.net, pg.edu.pl, researchgate.net, slideshare.net, researchgate.net |

| XPS (X-ray Photoelectron) | Elemental composition, chemical states, valence band electron density | Stoichiometry, chemical environment of atoms, electronic structure | mdpi.com, arxiv.org, aiu.edu.eg, researchgate.net, researchgate.net |

| PL (Photoluminescence) | Electronic structure, optical emission properties | Band gap, electronic transitions, optical properties | acs.org, researchgate.net |

| Diffraction | |||

| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles, crystal structure, dihedral angles | Molecular geometry, conformation, crystal packing, Se-Se bond parameters | , mdpi.com, nih.gov, sapub.org, msu.edu, researchgate.net, rsc.org, aiu.edu.eg, researchgate.net, rssl.com, pg.edu.pl, wikipedia.org, researchgate.net, cdnsciencepub.com |

| Electron Diffraction | Structural properties of crystalline materials, local structure | Molecular structure (in gas phase), crystal structure (thin films/powders) | msu.edu, aip.org, ebsco.com |

Table 2: Selected Diselanide Compounds and Characterization Methods (Examples from Search Results)

| Compound | Characterization Methods Used | Key Structural Finding(s) | Cited Sources | PubChem CID |

| Diphenyl diselenide | 1H NMR, 77Se NMR, UV-Vis, GC-MS, HPLC, XRD | Se-Se bond length ~2.30–2.35 Å; solvent effect on 77Se NMR chemical shift. , rsc.org, rsc.org | , rsc.org, rsc.org | 8225 |

| Bis(diisopropoxyphosphorothioyl) diselenide | 77Se solid-state NMR, X-ray crystallography | Triclinic crystal structure (P1), distortion of Se environment. nih.gov | nih.gov | - |

| Bis(dineopentoxyphosphorothioyl) diselenide | 77Se solid-state NMR, X-ray crystallography | Triclinic crystal structure (P1), distortion of Se environment. nih.gov | nih.gov | - |

| PtSe2 (Platinum diselenide) | Raman, XRD, XPS, STEM, HRTEM | 1T crystal structure, hexagonal (P3m1), thickness-dependent Raman modes. mdpi.com, arxiv.org | mdpi.com, arxiv.org | - |

| WSe2 (Tungsten diselenide) | EDAX, XRD, TEP, Hall effect, SEM, AFM, micro-Raman, XPS, optical absorption, electrical resistance | Hexagonal structure, layered structure, p-type semiconducting nature. sapub.org, researchgate.net | sapub.org, researchgate.net | - |

| KTh2Se6, RbTh2Se6 | X-ray crystallography, electron diffraction, Raman, optical spectroscopy | Superstructure, short Se-Se bonds, charge density wave. msu.edu | msu.edu | - |

| Bis(2-aminophenyl) diselenide | FT-IR, Raman, NMR (1D and 2D), UV-Vis, elemental analysis | Se-Se stretching vibration (Raman ~286 cm-1), C-Se stretching vibrations. researchgate.net | researchgate.net | - |

| Diacetyl diselenide | FT-IR, Raman, 1H NMR, 13C NMR, X-ray diffraction, DFT | Conformational equilibrium, centrosymmetric dimer formation via H-bonds. researchgate.net | researchgate.net | - |

| CuInSe2 (Copper Indium Diselenide) | XRD, electron microscopy, NIR absorption, micro-Raman, micro-PL | Single-crystalline chalcopyrite structure, low band gap (~1.05 eV). acs.org | acs.org | - |

| Bis(di-tert-butylmethyl) diselenide | X-ray crystallography, UV spectroscopy | Abnormal obtuse dihedral angle (112.1°). cdnsciencepub.com | cdnsciencepub.com | - |

Molecular Dynamics Simulations of Diselanide Species

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and conformational flexibility of diselenide-containing molecules over time. These simulations provide insights into how temperature, solvent effects, and interactions with other molecules influence the structure and dynamics of diselenides.

In the context of materials science, MD simulations have been employed to investigate the mechanical properties of inorganic diselenides, such as molybdenum diselenide (MoSe₂) rsc.orgresearchgate.net. These simulations can reveal how the material behaves under stress and strain, providing data on fracture strength, fracture strain, and Young's modulus rsc.orgresearchgate.net. The effects of factors like temperature and strain rate on these mechanical properties can also be studied through MD simulations rsc.orgresearchgate.net.

Furthermore, MD simulations are utilized in drug discovery and biochemical studies involving diselenides. They can be used to explore the interaction stability of diselenide compounds with biological targets, such as enzymes, by analyzing binding energies and the dynamics of the complex nih.gov. This helps in understanding the molecular basis of their activity and can guide the design of new diselenide-based therapeutic agents nih.gov.

Research findings from MD simulations highlight the dynamic nature of diselenide bonds and their ability to undergo conformational changes, which can be critical for their function in various chemical and biological processes. The simulations can provide detailed trajectories of atomic movements, allowing for the analysis of dihedral angle fluctuations, root-mean-square deviation (RMSD), and hydrogen bonding interactions, among other parameters.

| Simulation Type | System Studied | Key Properties Investigated | Findings |

| Classical Molecular Dynamics | MoSe₂ (h- and t- phases) rsc.orgresearchgate.net | Fracture strain, fracture strength, Young's modulus rsc.orgresearchgate.net | Mechanical properties are dependent on chirality, temperature, and strain rate rsc.orgresearchgate.net. |

| Molecular Dynamics (with NMR) | Peptide toxins with diselenide bonds rsc.org | Conformational dynamics of diselenide/disulfide bonds rsc.org | Helps characterize the flexibility of the Se-Se linkage and its effect on peptide structure rsc.org. |

| Molecular Dynamics (with Docking) | Selenocyanate and diselenide compounds with trypanothione (B104310) reductase nih.gov | Interaction stability, binding energy nih.gov | Provides insights into the binding modes and stability of diselenide-enzyme complexes nih.gov. |

| Molecular Dynamics | Silicon diselenide nanowires lsu.edu | Amorphization and fracture process, structural transformation lsu.edu | Nanowires can contract in one direction and expand in another under strain, transforming shape lsu.edu. |

Reactivity and Reaction Mechanisms of Diselanide Compounds

Homolytic and Heterolytic Cleavage Pathways of the Diselenide Bond

The selenium-selenium bond in diselenides can cleave via two primary pathways: homolytic and heterolytic cleavage. The mode of cleavage is influenced by factors such as the reaction conditions, the presence of catalysts, and the nature of the substituents (R groups) on the selenium atoms.

Homolytic Cleavage: This process involves the symmetrical breaking of the Se-Se bond, with each selenium atom retaining one electron from the shared pair. This results in the formation of two seleno radicals (RSe•). chimia.chlibretexts.orgpressbooks.pub Homolytic cleavage is often initiated by stimuli such as heat, light (photochemical reactions), or the presence of radical initiators. libretexts.orgpressbooks.pubnih.gov Seleno radicals are highly reactive intermediates that participate in radical chain reactions, additions, and other transformations. The bond energy of the Se-Se bond (172 kJ/mol) is lower than that of a disulfide bond (S-S = 268 kJ/mol), making diselenides more prone to homolytic cleavage under certain conditions. nih.gov

Heterolytic Cleavage: This pathway involves the unsymmetrical breaking of the Se-Se bond, where one selenium atom retains both electrons from the shared pair, while the other atom loses an electron. This leads to the formation of charged species: a selenolate anion (RSe⁻) and an electrophilic selenium cation (RSe⁺) or a species with electrophilic character. rsc.orgresearchgate.netchimia.ch Heterolytic cleavage is often favored in the presence of polar solvents, acids, bases, or electrophilic/nucleophilic reagents that can stabilize the resulting charged intermediates. For instance, reaction with nucleophiles can lead to the generation of selenolate anions. chemicalbook.com Conversely, reaction with electrophiles or oxidizing agents can generate electrophilic selenium species. rsc.org

The facile interconversion between these reactive species (radicals, nucleophiles, and electrophiles) originating from diselenides underscores their versatility in organic synthesis. rsc.orgresearchgate.netchimia.ch

Electrophilic and Nucleophilic Reactivity of Diselenide Functionalities

Diselenides can act as sources of both electrophilic and nucleophilic selenium species, enabling their participation in a wide array of reactions. rsc.orgresearchgate.netchimia.ch

Electrophilic Reactivity: Diselenides can be activated to generate electrophilic selenium species (RSe⁺ or equivalent) that are susceptible to attack by nucleophiles. This activation can be achieved through reaction with halogens (e.g., Br₂), oxidizing agents, or Lewis acids. rsc.orgchim.it The resulting electrophilic selenium species can then react with various nucleophiles, such as alkenes, alkynes, aromatic compounds, or enolates, leading to the formation of new carbon-selenium bonds. rsc.orgchemicalbook.comchim.it Electrophilic cyclization reactions using diselenides are powerful tools for functionalizing alkenes and constructing heterocycles. chim.it Chiral diselenides have been employed as sources of chiral electrophiles in asymmetric reactions like the alkoxyselenylation of alkenes, leading to the formation of new stereogenic centers with high diastereoselectivity in some cases. rsc.org

Nucleophilic Reactivity: Diselenides can be reduced to generate highly nucleophilic selenolate anions (RSe⁻). chimia.chchemicalbook.com This reduction can be carried out using various reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium hydride (NaH), or even electrochemically. chimia.chchemicalbook.comresearchgate.net Selenolate anions are potent, soft nucleophiles that readily react with carbon electrophiles, including alkyl halides, benzyl (B1604629) halides, and epoxides, to form alkyl or benzyl selenides. chemicalbook.com They can also participate in nucleophilic ring-opening reactions of cyclic systems. chemicalbook.com The nucleophilicity of the selenolate anion can be influenced by the reducing agent used; for example, the borane-complexed selenolate generated by NaBH₄ reduction is less reactive than the uncomplexed anion. chemicalbook.com

The dual electrophilic and nucleophilic nature, accessible through controlled activation or reduction, makes diselenides highly valuable reagents in organic transformations. researchgate.net

Redox Chemistry and Electron Transfer Processes Involving Diselenides

The redox chemistry of diselenides is central to their reactivity, particularly in biological systems and catalytic cycles. Diselenides can participate in one-electron and two-electron redox processes. hbni.ac.inmdpi.com

One-Electron Processes: Homolytic cleavage of the Se-Se bond generates seleno radicals (RSe•), which are involved in one-electron transfer reactions. These radicals can act as initiators or intermediates in radical chain reactions. chimia.chnih.govresearchgate.net Electrochemical methods can also induce one-electron redox processes, leading to the generation of selenium radical precursors from stable diselenides. researchgate.net

Two-Electron Processes: Diselenides are in a redox equilibrium with their reduced forms, selenols (RSeH), and their oxidized forms, selenenic acids (RSeOH) or further oxidized species. mdpi.com The interconversion between diselenides and selenols involves a two-electron redox process. Selenolate anions (RSe⁻), formed by reduction of diselenides, can act as two-electron donors. mdpi.comjst.go.jp This redox couple (RSeSeR / RSe⁻) is analogous to the disulfide/thiolate redox couple (RSSR / RS⁻) and plays crucial roles in biological processes, such as the function of selenoproteins involved in redox regulation. mdpi.comjst.go.jp The redox potential of the selenolate-diselenide equilibrium is influenced by factors like pH. mdpi.com

Diselenides and selenols can also participate in electron transfer reactions with various species, including reactive oxygen and nitrogen species. hbni.ac.injst.go.jp This ability contributes to their potential antioxidant activities. hbni.ac.injst.go.jp Studies using techniques like cyclic voltammetry have investigated the electron transfer behavior of diselenides, showing how factors like binding to nanoparticles can affect their reduction potential. hbni.ac.in

The reversible redox state of the selenol/diselenide couple is fundamental to their catalytic activity in some transformations, mimicking the function of enzymes like protein disulfide isomerase. jst.go.jp

Cycloaddition and Pericyclic Reactions of Diselenide Derivatives

While not as extensively studied as their sulfur counterparts in traditional cycloaddition reactions like the Diels-Alder, diselenide derivatives can be involved in reactions that proceed through cyclic transition states or result in the formation of cyclic products, sometimes initiated by radical or electrophilic selenium species.

Electrophilic cyclization reactions, initiated by electrophilic selenium species generated from diselenides, can be considered a type of intramolecular cycloaddition or cyclization process. chim.it In these reactions, an electrophilic selenium attacks an alkene or alkyne, followed by intramolecular attack of a nucleophilic functional group elsewhere in the molecule, leading to the formation of a cyclic product containing a carbon-selenium bond. chim.it These reactions are valuable for the synthesis of various heterocycles. chim.it

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state, involving a reorganization of bonding electrons. msu.edualchemyst.co.uk While classical pericyclic reactions like the Diels-Alder typically involve conjugated π systems msu.eduwikipedia.orgmit.edu, the involvement of diselenides or selenium-containing intermediates in formal cycloadditions or pericyclic-like transformations, particularly those initiated by radicals or electrophiles derived from diselenides, is an area of ongoing research. researchgate.netwikipedia.org Electrochemical methods, for instance, have been used to facilitate radical selenylation and cyclization sequences of alkenoic acids using diselenides, leading to selenated γ-lactones. researchgate.net These transformations may involve radical intermediates and cyclization steps that bear some resemblance to formal cycloaddition processes. researchgate.net

The incorporation of selenium into organic molecules can influence their electronic properties and potentially enable participation in novel cycloaddition or pericyclic reaction pathways.

Mechanistic Investigations of Diselenide Transformations in Organic Synthesis (e.g., Atherton-Todd like reactions)

Mechanistic investigations are crucial for understanding the detailed steps involved in reactions utilizing diselenides and for developing new synthetic methodologies. While the classical Atherton-Todd reaction involves the reaction of dialkyl phosphites with amines in the presence of carbon tetrachloride beilstein-journals.orgwikipedia.orgresearchgate.net, recent research has explored analogous transformations where diselenides play a key role, particularly as catalysts or reagents in oxidative coupling reactions. researchgate.netcolab.ws

An Atherton-Todd-like reaction involving a diaryldiselenide catalyst has been reported for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. researchgate.netcolab.ws In this context, the diselenide acts as a recyclable analogue of the halogenating agent (like CCl₄) used in the traditional Atherton-Todd reaction. researchgate.netcolab.ws Mechanistic studies, including NMR spectroscopy (specifically ³¹P and ⁷⁷Se NMR), have provided insights into these reactions, revealing the likely involvement of intermediates containing P-Se bonds. researchgate.netcolab.ws These investigations suggest that the diselenide catalyst facilitates the formation of reactive phosphorus species, enabling their reaction with nucleophiles. researchgate.netcolab.ws

These mechanistic studies highlight how diselenides can mediate complex transformations, often through catalytic cycles involving the interconversion of different selenium species. Understanding these mechanisms is vital for optimizing reaction conditions, improving selectivity, and expanding the scope of diselenide-mediated reactions in organic synthesis. The development of environmentally friendly and efficient methods utilizing diselenides, such as electrochemical approaches, is also an active area of mechanistic investigation. researchgate.net

Diselanide Compounds in Coordination Chemistry and Ligand Design

Diselenide Ligands in Transition Metal Complexation

Diselenide compounds can coordinate to transition metals through various modes, primarily involving the selenium atoms. The Se-Se bond can remain intact, or it can undergo cleavage upon coordination, leading to the formation of selenolate ligands. The coordination chemistry of diselenide ligands with transition metals has been an active area of research, revealing diverse structural and electronic properties in the resulting complexes.

Mono- and Bidentate Coordination Modes of Diselenides

Diselenide ligands can exhibit both monodentate and bidentate coordination modes depending on the ligand structure and the metal center. In monodentate coordination, the diselenide ligand binds to the metal center through a single selenium atom. Bidentate coordination, on the other hand, involves the chelation of the ligand to the metal center through both selenium atoms of the Se-Se unit, forming a ring structure with the metal.

For example, 2,2'-dipyridyl diselenide (PySeSePy) has been shown to coordinate to metal centers in different modes, including N,N'-coordination and Se,Se'-coordination acs.org. In the case of [Zn(PySeSePy)Cl₂], N,N'-coordination is observed, where the ligand binds through the nitrogen atoms of the pyridine (B92270) rings acs.org. Conversely, in the adduct with bis(pentafluorophenyl)mercury(II), [PySeSePyHg(C₆F₅)₂], weak Se,Se'-interactions are present acs.org.

The coordination of bis(1-R-imidazol-2-yl)diselenides, (seimᴿ)₂, to main-group and transition metals demonstrates their ability to act as bidentate N,N-donor ligands acs.org. Complexes like [κ²-(seimᴹᵉˢ)₂]MCl₂ (M = Fe, Co, Ni) have been synthesized and structurally characterized, showing coordination through the nitrogen atoms of the imidazole (B134444) rings acs.org.

The binding modes of ligands are generally described by the number of donor atoms that attach to the central metal atom or ion. Monodentate ligands bind through one donor atom, while bidentate ligands bind through two donor atoms libretexts.orglibretexts.org.

Chalcogen-Bridged Metal Clusters Incorporating Diselenide Moieties

Diselenide units can serve as bridging ligands in the formation of chalcogen-bridged metal clusters. These clusters feature metal atoms connected by chalcogen atoms, including selenium from diselenide ligands. The incorporation of diselenide moieties can lead to diverse cluster structures with interesting electronic and magnetic properties.

Studies on chalcogen-rich lanthanide clusters have shown the involvement of diselenide ligands in bridging metal centers. For instance, the reaction of ytterbium metal with organic diselenides (PhSeSePh) and elemental selenium in pyridine has yielded clusters containing bridging diselenide ligands nih.gov. These clusters can feature complex arrangements of metal ions connected by selenide (B1212193) (Se²⁻) and diselenide (Se₂²⁻) ligands nih.gov.

Octahedral molecular transition metal-chalcogenide clusters with the general formula M₆Q₈ (M = V, Cr, Co, Fe, Mo, W; Q = S, Se) represent minimum units in solid Chevrel phases and can be synthesized through solution chemistry rsc.org. These clusters consist of an M₆ octahedron face-capped by eight chalcogenide atoms and can serve as building blocks for coordination polymers rsc.org. The linking of cluster cores can occur through chalcogenide and polychalcogenide inter-cluster ligands, including diselenide bridges, leading to 3D structures researchgate.net.

Examples of chalcogenide clusters include those of group 5-7 metals researchgate.net. The chemistry of molybdenum chalcogenide clusters, such as those with {Mo₃Q₇}, {Mo₃Q₄}, and {Mo₆Q₈} cores (Q = O, S, Se, Te), has been extensively studied mdpi.com.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Featuring Diselenide Linkers

Diselenide compounds can be utilized as linkers or components in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). The ability of diselenides to participate in dynamic covalent chemistry and non-covalent interactions makes them interesting building blocks for such structures.

Organic diselenides are being investigated for applications in material science, including molecular (semi)conductors colab.ws. Their interactions with Lewis bases in solution or the solid state play a crucial role in their electronic structure colab.ws.

Metal-Organic Frameworks (MOFs), which are porous materials composed of metal ions/clusters and organic ligands, have attracted significant attention in various applications researchgate.netaip.org. MOFs can be used as templates or precursors to prepare porous metal selenides aip.org. For example, MOF-derived nickel diselenide grown in situ on carbon has been explored for high-performance lithium storage researchgate.net. A copper-based MOF, MOF-199, has been used as a heterogeneous catalyst for the synthesis of organic diselenides from aryl halides and elemental selenium rsc.orgrsc.org.

Diselenide-containing supramolecular polymers have been fabricated through host-guest interactions rsc.org. These polymers can form aggregates capable of loading and releasing small molecules in response to stimuli rsc.org. Dynamic covalent bonds, such as diselenide bonds, are being incorporated into self-healing hydrogel materials, providing both strength and dynamic character nih.gov. The dynamic nature of diselenide bonds allows for exchange reactions induced by stimuli like visible light chinesechemsoc.org.

Theoretical Insights into Metal-Diselenide Bonding Interactions

Theoretical studies, particularly using density functional theory (DFT), provide valuable insights into the nature of metal-diselenide bonding interactions. These studies help in understanding the electronic structure, bonding characteristics, and stability of metal complexes containing diselenide ligands.

Theoretical investigations have been conducted on the bonding in transition metal dichalcogenides (TMDs), such as molybdenum diselenide (MoSe₂) and tungsten diselenide (WSe₂), which contain metal-selenium bonds mdpi.comacs.org. These studies explore interlayer interactions and the influence of chalcogen species on structural and electronic properties mdpi.comacs.org.

Computational studies have also been applied to understand the coordination modes and relative stabilities of ligands coordinated to metal centers. For instance, theoretical studies on carboxylate binding to zinc ions have explored the energy differences between monodentate and bidentate coordination modes nih.gov. While this example is not specifically about diselenides, it illustrates the application of theoretical methods to understand ligand coordination.

The ability of metal-coordinated chalcogen atoms (Se, Te) to engage in chalcogen bonding interactions has been evaluated using theoretical methods mdpi.com. Studies on square planar Pd/Pt coordination complexes with divalent chalcogen atoms as ligands revealed that coordination to the metal center can enhance the σ-hole donor ability of the chalcogen atom, influencing solid-state architecture through chalcogen bonds mdpi.com.

Theoretical calculations complement experimental findings by providing detailed information about bonding, electronic structure, and reaction mechanisms in metal-diselenide complexes and materials.

Catalytic Applications of Diselanide Based Systems

Diselanide Compounds as Organocatalysts in Organic Transformations

Diorganyl diselenides function as organocatalysts in numerous organic transformations, leveraging the unique redox properties of the selenium atom. These catalysts are often praised for their high efficacy, mild reaction conditions, broad functional group compatibility, and excellent selectivity nih.gov. The catalytic activity of diorganyl diselenides is frequently coupled with the use of inorganic or organic oxidants that regenerate the active catalytic species nih.gov.

Diphenyl diselenide, in particular, is a commonly employed organocatalyst due to its operational simplicity and effectiveness under mild conditions nih.gov. For reactions requiring regio-, diastereo-, or enantioselectivity, diaryl diselenides incorporating chiral moieties have proven necessary nih.gov. Conversely, dialkyl diselenides, such as dibenzyl diselenide, have shown less efficiency in certain cyclization reactions nih.gov.

Diselenides have been utilized in catalytic systems for the synthesis of various organic molecules. For instance, a catalytic system involving diselenides, Selectfluor®, and visible light has been reported for the synthesis of oxazole (B20620) acetals from N-propargylamides and alcohols nih.gov. This approach utilizes air as the terminal oxidant and blue LEDs to promote aerobic oxidation, cyclization, aromatization, and acetalization, forming multiple new carbon-oxygen bonds nih.gov.

Electrochemical methods have also been coupled with diselenide catalysis for sustainable organic synthesis. For example, diphenyl diselenide has been employed as a catalyst in the electrochemical N,O-difunctionalization of ynamides to synthesize polysubstituted oxazoles nih.gov. This method is considered green, efficient, and atom-economical, proceeding under mild conditions without the need for sacrificial chemical oxidants nih.gov. The proposed mechanism involves the formation of selenium cation and radical intermediates, which participate in the catalytic cycle nih.gov.

In asymmetric catalysis, chiral organoselenium compounds, including diselenides, have been developed as catalysts or ligands to induce enantioselectivity mdpi.comresearchgate.net. Chiral diaryl diselenides containing specific chiral scaffolds have been synthesized and applied in asymmetric cyclization reactions, yielding products with good enantiomeric ratios nih.gov.

Transition Metal Catalysis Mediated by Diselanide Ligands

Diselenide compounds also serve as ligands in transition metal catalysis, influencing the activity and selectivity of metal-catalyzed reactions colab.ws. The stability towards oxidation, good solubility, and excellent electron-donating properties of the selenium atom make organoselenium compounds suitable ligands for transition metal complexes colab.ws. Metal complexes with selenium ligands have been used to catalyze a variety of organic transformations, including coupling reactions and oxidation/reduction processes colab.ws.

Oxidation and Reduction Catalysis Utilizing Diselanide Systems

Diselenide systems, often in conjunction with oxidants like hydrogen peroxide, are effective catalysts for various oxidation reactions. The activity of systems like H₂O₂/diaryl diselenide in oxidation reactions is comparable to that of m-chloroperbenzoic acid beilstein-journals.org. A key advantage of these selenium-containing systems is the regeneration of the catalyst, allowing for low catalyst loadings beilstein-journals.org.

Diorganyl diselenides, such as dibenzyl diselenide, have been used as pre-catalysts in the Baeyer-Villiger oxidation of ketones and aldehydes with hydrogen peroxide beilstein-journals.org. This catalytic system can transform cyclic ketones into lactones, acyclic ketones into esters, and aldehydes into carboxylic acids beilstein-journals.org. For instance, dibenzyl diselenide catalyzed the oxidation of β-ionone with H₂O₂ to form vinyl acetate (B1210297) with high yield beilstein-journals.org.

Table 1: Baeyer-Villiger Oxidation Catalyzed by H₂O₂/Diaryl Diselenide System beilstein-journals.org

| Substrate (Ketone/Aldehyde) | Product (Lactone/Ester/Carboxylic Acid) | Diaryl Diselenide Catalyst | Conditions | Yield (%) |

| Ketone 47a | Lactone 48a | Diaryl Diselenide 50 | H₂O₂, r.t. | - |

| Ketone 47b | Lactone 48b | Diaryl Diselenide 50 | H₂O₂, r.t. | - |

| Aldehyde 47c | Carboxylic Acid 49a | Diaryl Diselenide 50 | H₂O₂, r.t. | - |

| Aldehyde 47d | Carboxylic Acid 49b | Diaryl Diselenide 50 | H₂O₂, r.t. | - |

| Aldehyde 47e | Carboxylic Acid 49c | Diaryl Diselenide 50 | H₂O₂, 60 °C | - |

Note: Specific yield values for each entry were not provided in the source snippet, except generally stating moderate to good yields.

The mechanism of the Baeyer-Villiger oxidation using diaryl diselenides and hydrogen peroxide involves the generation of seleninic acid, which is then oxidized to perseleninic acid, the active oxidant beilstein-journals.org.

In addition to oxidation, diselenides are involved in reduction catalysis, particularly in the context of reducing hydroperoxides. The catalytic cycle for the reduction of hydroperoxides by some selenoproteins or model compounds involves diselenide species researchgate.net.

C-X Bond Formation Catalysis (X=C, N, O, S, Se, Halogen)

Diselenide compounds and systems incorporating diselenide ligands or acting as organocatalysts have been implicated in the formation of various carbon-heteroatom and carbon-carbon bonds. The formation of C-X bonds (where X can be C, N, O, S, Se, or Halogen) is a fundamental process in organic synthesis mdpi.comresearchgate.net.

Transition metal nanoparticles, including those potentially involving selenium, have been explored for C-H activation leading to C-O and C-X bond formation mdpi.com. While the direct formation of C-halogen bonds via oxidative C-H activation using metal nanoparticles has been less common, palladium nanoparticles have been used for N-chelation assisted C(sp²)–H activation for C-X bond formation mdpi.com.

Organoselenium compounds, including diselenides, play a role in the formation of C-Se bonds. Transition metal-mediated selenylation reactions, often involving diaryl diselenides reacting with other organic molecules like aryl boronic acids, are significant synthetic approaches for constructing C-Se bonds eurekaselect.com. Copper and iron catalysts have been reported for the coupling of diaryl diselenides with aryl boronic acids to form diaryl selenides eurekaselect.com.

Table 2: Transition Metal-Catalyzed C-Se Bond Formation eurekaselect.com

| Reactants | Diselenide/Selenium Source | Catalyst | Conditions | Product |

| Arylboronic acids + Diselenides | Diorganyl diselenides | Iron catalyst | Ligand-free | Diaryl selenides |

| Arylboronic acids + Diaryl diselenides | Diaryl diselenides | Copper catalyst | Room temperature | Diaryl selenides |

| (E,E)-1,3-dienyl bromides + KSeCN | KSeCN | Cu(II) NPs | DMF, 110 °C | Selenophenes |

Diselenides can also be involved in radical pathways leading to C-X bond formation. For example, the reaction of alkyl radicals with diphenyl diselenide can generate phenylselenides, forming a C-Se bond acs.org.

The formation of C-N, C-O, and C-S bonds can also be facilitated by catalytic systems involving transition metals and potentially selenium-containing species, although the direct role of diselenide as a ligand in every instance of these bond formations is not explicitly detailed in the provided snippets researchgate.netsnnu.edu.cn. Rhodium(III) catalysis, for example, has been used for the direct functionalization of C-H bonds under oxidative conditions to form C-C, C-N, and C-O bonds snnu.edu.cn.

Mechanistic Elucidation of Diselanide-Promoted Catalytic Cycles

Understanding the mechanisms of diselanide-promoted catalytic reactions is crucial for the rational design of new and improved catalytic systems. Mechanistic studies often involve a combination of experimental techniques and computational methods like DFT calculations ruhr-uni-bochum.de.

In organocatalysis involving diselenides, the catalytic cycle typically involves the diselenide undergoing oxidation to a more electrophilic selenium species, which then reacts with the substrate nih.govbeilstein-journals.org. For instance, in the Baeyer-Villiger oxidation catalyzed by diaryl diselenides and H₂O₂, the diselenide is oxidized to a perseleninic acid, which acts as the active oxidant beilstein-journals.org. The reduced selenium species is then reoxidized to regenerate the catalyst beilstein-journals.org.

In electrochemical catalysis, the mechanism can involve the generation of reactive selenium intermediates, such as selenium cations and radicals, through the oxidation of the diselenide at the anode nih.gov. These intermediates then participate in the bond-forming steps nih.gov.

For transition metal catalysis mediated by diselenide ligands, the mechanism depends on the specific metal and reaction. Diselenide ligands can influence the oxidative addition, insertion, and reductive elimination steps of catalytic cycles acs.org. For example, in palladium-catalyzed reactions, the presence of ligands affects the oxidative addition of aryl halides to the palladium center acs.org. While the provided snippets discuss mechanistic aspects of transition metal catalysis and C-X bond formation generally, specific detailed mechanisms explicitly highlighting the role of diselenide ligands in every step of various C-X bond formations are not comprehensively provided. However, it is understood that the ligand environment around the metal center significantly impacts the reaction pathway and intermediate species colab.wsacs.org.

Table 3: Key Mechanistic Steps in Diselenide Catalysis (Illustrative Examples)

| Catalytic System | Reaction Type | Proposed Key Intermediate(s) | Regeneration Step(s) | Source |

| Diorganyl Diselenide / Oxidant | Oxidation (e.g., Baeyer-Villiger) | Seleninic acid, Perseleninic acid | Oxidation of reduced selenium species by oxidant | beilstein-journals.org |

| Diorganyl Diselenide / Electrochemistry | Organic Transformations | Selenium cation, Selenium radical | Electrochemical oxidation of reduced selenium species | nih.gov |

| Transition Metal / Diselenide Ligand | Various (e.g., Coupling) | Metal-selenium complex intermediates | Redox cycles of the metal center | colab.wsacs.org |

Mechanistic studies on transition metal-catalyzed reactions often involve investigating the different oxidation states of the metal and the intermediates formed during the catalytic cycle acs.orgrsc.org. For instance, palladium-catalyzed reactions can proceed via Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, and the ligands, including potentially diselenides, influence which pathway is favored and the stability of the intermediates acs.org.

The role of diselenides in promoting catalytic cycles can involve activating substrates, stabilizing reactive intermediates, and facilitating electron transfer processes. The reversible cleavage and formation of the Se-Se bond is a key feature that contributes to their catalytic activity, allowing them to cycle between different oxidation states or forms during the reaction researchgate.netmdpi.com.

Advanced Applications of Diselanide Compounds in Materials Science

Diselanides in Polymer Chemistry and Advanced Polymer Synthesis

The integration of diselenide bonds into polymer structures has opened new avenues for creating dynamic and responsive materials. The Se-Se bond can be incorporated into the polymer backbone, as side chains, or at the chain ends, providing a versatile platform for advanced polymer synthesis. researchgate.net

Researchers have developed various strategies for synthesizing diselenide-containing polymers. One approach involves the ring-opening polymerization of selenium-containing cyclic monomers. For instance, diselenide-containing polycarbonates and poly(ε-caprolactone) have been synthesized using a di-(1-hydroxypropyl) diselenide initiator. iaea.org Another versatile method is diselenide–yne polymerization, which proceeds with 100% atom efficiency under blue light irradiation without a catalyst, to produce selenium-containing hyperbranched polymers (Se-HBPs). rsc.org This method allows for the control of molecular weight and the introduction of functional terminal groups in a one-pot reaction. rsc.org

Furthermore, diselenide-centered polymers have been shown to be mechano-responsive. Shear forces, such as those generated by sonication, can cleave the Se-Se bonds to form seleno radicals. chinesechemsoc.orgacs.org These radicals can then initiate other chemical reactions, providing a basis for designing materials that respond to mechanical stress. chinesechemsoc.org This fundamental understanding of the sonochemistry of diselenide polymers is crucial for advancing their applications in smart materials. acs.org

A summary of synthetic strategies for diselenide-containing polymers is presented below.

| Polymerization Strategy | Monomers/Initiators | Stimulus for Polymerization/Modification | Resulting Polymer Architecture | Reference(s) |

| Ring-Opening Polymerization | Di-(1-hydroxypropyl) diselenide initiator with cyclic esters/carbonates | Heat | Linear Block Copolymers | iaea.org |

| Diselenide–yne Polymerization | AB2-type monomers with diselenide and alkyne groups | Blue Light Irradiation | Hyperbranched Polymers | rsc.org |

| Multicomponent Polymerization | γ-butyroselenolactone, amines, and acrylates | One-pot reaction at room temperature | Linear Polymers with selenide (B1212193)/diselenide moieties | kisti.re.kr |

| Post-polymerization Modification | Diselenide-containing linear polymers and alkynes | Visible Light Irradiation | Functionalized Linear Polymers and Polymer Brushes | rsc.org |

Integration of Diselanide Moieties into Functional Materials (excluding biological/clinical applications)

The unique reactivity of the diselenide moiety is being exploited to create a new generation of functional materials with capabilities such as stress sensing, self-strengthening, and tunable optical properties.

Two-dimensional transition metal diselenides (TMDCs) represent a significant class of materials for next-generation electronics and optoelectronics. tu-dresden.de Compounds like tungsten diselenide (WSe2), palladium diselenide (PdSe2), and platinum diselenide (PtSe2) exhibit remarkable, layer-dependent electronic and optical properties. tu-dresden.detechbriefs.comresearchgate.net

Synthesis and Properties: 2D TMDCs can be synthesized via top-down methods like mechanical exfoliation ("Scotch-tape method") from bulk crystals or bottom-up approaches such as chemical vapor deposition (CVD). aip.orgyoutube.com The CVD method is considered promising for large-scale, high-quality synthesis. researchgate.net For example, large-area PtSe2 layers can be grown by the thermally assisted selenization of pre-deposited platinum films. researchgate.net

A key feature of many 2D TMDCs is their tunable bandgap, which changes with the number of layers. tu-dresden.de For instance, bulk PtSe2 is a semimetal, but it transitions to a semiconductor as its thickness is reduced to a monolayer. researchgate.net PdSe2 is noted for its unusual puckered pentagonal structure, which leads to strong in-plane optical anisotropy and high charge carrier mobility, making it a promising candidate for near-infrared optoelectronics. researchgate.netresearchgate.net

Device Applications: These properties make 2D diselenides ideal for a range of optoelectronic devices. mdpi.com Researchers have successfully fabricated photodetectors, field-effect transistors (FETs), and light-emitting diodes (LEDs) using materials like WSe2. techbriefs.comeenewseurope.com The ability to electrically dope (B7801613) a single sheet of WSe2 to be half n-type and half p-type allows for the creation of diodes that are fundamental to these devices. techbriefs.comeenewseurope.com Because the material is atomically thin, transparent, and flexible, it holds potential for integration into windows, displays, or even clothing. eenewseurope.com Furthermore, 2D diselenides like Bi2Se3 are being explored for flexible near-infrared photodetectors. nih.gov

A comparison of different 2D diselenides and their optoelectronic properties is shown in the table below.

| 2D Diselenide | Synthesis Method(s) | Key Properties | Optoelectronic Application(s) | Reference(s) |

| Palladium Diselenide (PdSe2) | Mechanical Exfoliation, CVD | Pentagonal structure, In-plane anisotropy, High carrier mobility, Air stability | FETs, Photodetectors, Infrared image sensors | tu-dresden.deresearchgate.netresearchgate.netnih.gov |

| Tungsten Diselenide (WSe2) | Mechanical Exfoliation, CVD | Tunable p-type/n-type doping, High optical absorption | Diodes, LEDs, Photovoltaic cells, Photodetectors | techbriefs.commdpi.comeenewseurope.com |

| Platinum Diselenide (PtSe2) | Thermally Assisted Selenization of Pt films | Layer-dependent semimetal-to-semiconductor transition | Mid-infrared detectors, Nanoelectronics | researchgate.net |

| Indium Selenide (InSe) | Mechanical Exfoliation, CVD, Molecular Beam Epitaxy | High carrier mobility, Strong photoluminescence | High-mobility FETs, Photodetectors, Flexible electronics | rsc.orgyoutube.com |

| Bismuth Selenide (Bi2Se3) | Solution Synthesis, Van der Waals Epitaxy | Topological insulator, Narrow bulk bandgap (~0.3 eV), Broadband absorption | Visible-infrared detectors, Terahertz detectors, Flexible photodetectors | nih.gov |

The relatively weak Se-Se bond can act as a "mechanophore," a chemical moiety that responds to mechanical force. chinesechemsoc.orgxuslab.com This concept has been leveraged to create innovative polymers that not only report damage but also strengthen in response to it.

In a notable study, diselenide was incorporated into the main chain of polyurethane elastomers. chinesechemsoc.orgxuslab.com When subjected to mechanical stress, such as compression, the labile Se-Se bonds break, generating seleno radicals. chinesechemsoc.orgxuslab.com These radicals are highly reactive and can initiate radical transfer and cross-linking reactions with other groups present in the polymer, such as methacrylate (B99206) side chains. chinesechemsoc.org

This process has two significant outcomes:

Stress Self-Reporting: The mechanical activation and subsequent reactions can lead to a "turn-on" mechano-fluorescence, providing a visible signal of the stress experienced by the material. chinesechemsoc.orgxuslab.com

Self-Strengthening: The stress-induced formation of new covalent cross-links increases the material's modulus and strength. chinesechemsoc.orgresearchgate.net

Essentially, destructive mechanical forces are channeled into productive, bond-forming reactions. chinesechemsoc.orgxuslab.com This chemo-mechanical coupling allows the material to heal and even remodel itself. For instance, a cut film of this cross-linked polyurethane can be repaired into an intact film simply by compression. chinesechemsoc.org This dual functionality of stress-reporting and self-strengthening, driven by the diselenide mechanophore, offers a new principle for designing resilient and intelligent materials. chinesechemsoc.orgxuslab.com

Photophysical and Optoelectronic Applications of Diselanide-Containing Systems

The photophysical properties of diselanide compounds are central to their applications in optoelectronics and light-responsive systems. The Se-Se bond can be cleaved by visible light, a property that distinguishes it from the more stable disulfide bond which typically requires UV irradiation. researchgate.netnih.govmdpi.com

This photosensitivity allows for precise temporal and spatial control over the material's properties. acs.orgresearchgate.net For example, irradiating a diselenide-containing polymer can induce diselenide metathesis, leading to stress relaxation in the illuminated areas. acs.orgresearchgate.net This has been used to create and erase tunable structural color patterns in materials. When a stretched epoxy resin containing diselenide bonds is selectively irradiated, the stress relaxation in the exposed regions alters the material's birefringence, creating a visible pattern under polarized light that can be erased and rewritten. acs.org

In the realm of 2D materials, the interaction with light is fundamental to their function. TMDCs like MoSe2 and WSe2 exhibit high absorption in the visible and near-infrared spectra, making them excellent photo-active materials. mdpi.com The absorption of light creates electron-hole pairs (excitons), which can be separated to generate a photocurrent in a photodetector or recombine to emit light in an LED. mdpi.com The unique electronic band structures of 2D diselenides give rise to their distinct optical properties, which can be tuned by changing the material's thickness or by creating heterostructures with other 2D materials. tu-dresden.de

Furthermore, diselenide-containing hyperbranched polymers have been designed for light-induced functions. In one system, a polymer containing both porphyrin (a photosensitizer) and diselenide bonds was synthesized. nih.gov Upon irradiation with visible light, the porphyrin generates singlet oxygen, which in turn cleaves the diselenide bonds, causing the polymer nanoparticles to disassemble. nih.gov This demonstrates how the photophysical properties of diselenides can be combined with other photoactive molecules to create complex, light-triggered functional systems.

Computational and Theoretical Advancements in Diselanide Chemistry

Quantum Chemical Calculations on Diselanide Electronic Structures

Studies on diaryl diselenides have shown that the nature and position of substituents on the aromatic rings can significantly tune the electronic structure. rsc.org For instance, electron-withdrawing groups tend to alter the polarization of the Se-Se bond. Hirshfeld charge analysis performed on various substituted diphenyl diselenides reacting with a thiolate nucleophile demonstrates this effect. The calculations reveal a strong polarization of the Se1-Se2 bond upon interaction, with an accumulation of negative charge on the selenium atom (Se1) that is attacked. This polarization is more pronounced with stronger electron-withdrawing substituents on the phenyl rings. rsc.org

Computational approaches have also been employed to study the conformational possibilities of diselenides. Due to the flexibility of the Se-Se bond and the rotation of aryl rings, diselenides like diphenyl diselenide can exist in different conformations, such as "open" and "closed" forms. DFT calculations have been used to explore the potential energy surface (PES) of these conformations, revealing that the open conformation is often the more reactive one. sciforum.netresearchgate.net Time-dependent DFT (TD-DFT) calculations have further helped to interpret experimental UV-Vis spectra by assigning electronic transitions, such as π → π*, to specific conformers. sciforum.netresearchgate.net

The choice of computational method is crucial for accuracy. For selenium-containing compounds, it is important to account for relativistic effects. Methods like the Zeroth-Order Regular Approximation (ZORA) are often incorporated into DFT calculations to provide a more accurate description of the electronic structure. rsc.org A common level of theory used for these systems is ZORA-OLYP/TZ2P, which combines the OLYP density functional with a triple-zeta quality basis set. rsc.org

Table 1: Hirshfeld Charge Analysis of Substituted Diphenyl Diselenides upon Reaction with Methyl Thiolate

| Substituent (R) | Species | Partial Charge on Se1 (e) | Partial Charge on Se2 (e) | Partial Charge on S (e) |

|---|---|---|---|---|

| CH₃O | Reactant | 0.017 | 0.017 | -0.738 (MeS⁻) |

| CH₃O | TCI | -0.276 | 0.010 | -0.219 |

| CH₃ | Reactant | 0.024 | 0.024 | -0.738 (MeS⁻) |

| CH₃ | TCI | -0.254 | 0.021 | -0.209 |

| H | Reactant | 0.030 | 0.030 | -0.738 (MeS⁻) |

| H | TCI | -0.251 | 0.023 | -0.204 |

| Cl | Reactant | 0.035 | 0.035 | -0.738 (MeS⁻) |

| Cl | TCI | -0.247 | 0.031 | -0.185 |

| CF₃ | Reactant | 0.052 | 0.052 | -0.738 (MeS⁻) |

| CF₃ | TCI | -0.249 | 0.062 | -0.127 |

Data sourced from a DFT study on the reaction of substituted diphenyl diselenides with methyl thiolate, showing charge distribution in the reactant state and the three-center intermediate (TCI). rsc.org

Reaction Pathway Prediction and Transition State Analysis for Diselanide Reactions

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions involving diselenides, allowing for the prediction of reaction pathways and the characterization of transient species like transition states (TS) and intermediates. rsc.org

For example, the reaction of diphenyl diselenides with thiols, a process of significant biological relevance, has been investigated using DFT. rsc.org In the gas phase, the reaction often proceeds through an addition-elimination mechanism, involving a stable three-center intermediate (TCI). rsc.org However, in a solvent like water, the mechanism can shift to a bimolecular nucleophilic substitution (Sₙ2), which proceeds via a single transition state with a tri-coordinated selenium atom. rsc.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. sciforum.net The Nudged Elastic Band (NEB) method is another approach used to locate minima and transition states on the PES. sciforum.netresearchgate.net

The nature of substituents on diaryl diselenides also influences the kinetics of these reactions. Computational studies have shown that electron-withdrawing groups can lower the free activation energy for the cleavage of the Se-Se bond by a nucleophile. rsc.orgrsc.org However, very strong electron-withdrawing groups can sometimes increase the reaction barrier due to structural modifications of the reactant. rsc.orgrsc.org

Radical reactions involving diselenides have also been explored computationally. Under photoirradiation, the Se-Se bond can undergo homolytic cleavage to form seleno radicals. nih.gov Mechanistic experiments supported by computational analysis suggest that these radical species can then participate in various transformations, such as additions to unsaturated bonds. nih.govmdpi.com

Table 2: Calculated Activation and Reaction Energies for Thiolate Attack on Substituted Diphenyl Diselenides in Water

| Substituent (R) | Electronic Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) | Reaction Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| CH₃O | 14.07 | 15.82 | -2.90 |

| CH₃ | 13.43 | 15.42 | -4.57 |

| H | 12.87 | 14.99 | -5.69 |

| Cl | 11.66 | 13.67 | -8.23 |

| CF₃ | 11.75 | 16.23 | -10.43 |

Calculated energy values for the Sₙ2 reaction of substituted diphenyl diselenides with methyl thiolate in water, showing the influence of substituents on the reaction kinetics and thermodynamics. rsc.org Note the unusually high Gibbs free energy of activation for the CF₃ substituent, attributed to specific reactant and transition state configurations. rsc.org

Development of New Computational Models for Diselanide Reactivity

The accuracy of theoretical predictions for diselanide chemistry heavily relies on the robustness of the computational models used. A significant area of research involves benchmarking and validating existing computational methods to determine the most reliable approaches for organoselenium compounds. This process is essential for developing predictive models of reactivity.

Studies have assessed the performance of various DFT functionals, such as B3LYP, B3PW91, ωB97XD, M06-2X, and M08-HX, for calculating the structures and thermochemical properties of selenium-containing molecules. mdpi.com It has been found that functionals like ωB97XD, when paired with appropriate basis sets like 6-311G(2d,p), can provide reasonable accuracy for properties such as bond lengths, proton affinities, and bond dissociation enthalpies, when compared to higher-level benchmark calculations. mdpi.com The choice of basis set is also critical, with findings indicating that for many properties, results obtained with a 6-311+G(2df,p) basis set are very close to those from much larger and computationally expensive basis sets. mdpi.com

For heavier elements like selenium, standard DFT functionals may not always be sufficient. Therefore, development in this area includes the careful selection and validation of functionals that incorporate dispersion corrections (e.g., DFT-D3) and account for relativistic effects, which are crucial for accurately modeling selenium's chemical behavior. sciforum.net Benchmark studies help establish optimal DFT methods for describing the molecular and electronic structure of diaryl diselenides and related compounds, providing a reliable foundation for future in silico investigations. dntb.gov.ua The ongoing refinement and validation of these computational protocols are key to building more accurate and predictive models for diselanide reactivity.